molecular formula C6H7Cl3O2 B14702350 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate CAS No. 20757-07-7

1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate

Cat. No.: B14702350
CAS No.: 20757-07-7
M. Wt: 217.5 g/mol
InChI Key: ZOUMPRFODBDAQG-UHFFFAOYSA-N
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Description

1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate: is an organic compound that belongs to the class of organochlorides It is characterized by the presence of chlorine atoms attached to a propene backbone and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate typically involves the chlorination of propene derivatives followed by esterification. One common method includes the reaction of 1,2-dichloropropene with 2-chloropropanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of catalysts to achieve high yields. The reaction conditions are carefully controlled to ensure the selective formation of the ester without unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated or dechlorinated products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of alcohols, amines, or ethers.

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of alkanes or partially dechlorinated compounds.

Scientific Research Applications

1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways, leading to various effects.

Comparison with Similar Compounds

    1,2-Dichloropropane: Similar in structure but lacks the ester group.

    2-Chloropropanoic Acid: Contains the same ester group but lacks the dichloropropene moiety.

    1,1-Dichloro-2-propanone: Shares the dichloropropane backbone but has a ketone group instead of an ester.

Properties

CAS No.

20757-07-7

Molecular Formula

C6H7Cl3O2

Molecular Weight

217.5 g/mol

IUPAC Name

1,2-dichloroprop-1-enyl 2-chloropropanoate

InChI

InChI=1S/C6H7Cl3O2/c1-3(7)5(9)11-6(10)4(2)8/h4H,1-2H3

InChI Key

ZOUMPRFODBDAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(=C(C)Cl)Cl)Cl

Origin of Product

United States

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